Product packaging for N-ethyl-2-(piperazin-1-yl)acetamide(Cat. No.:CAS No. 40004-11-3)

N-ethyl-2-(piperazin-1-yl)acetamide

Cat. No.: B1603298
CAS No.: 40004-11-3
M. Wt: 171.24 g/mol
InChI Key: RJUPRYFFXQYDFM-UHFFFAOYSA-N
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Description

Contextualizing N-ethyl-2-(piperazin-1-yl)acetamide within Piperazine (B1678402) Derivatives in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone in drug design and discovery. bohrium.commuseonaturalistico.itnih.gov This structural motif is present in a multitude of approved drugs, underscoring its importance in medicinal chemistry. bohrium.comthieme-connect.de The versatility of the piperazine scaffold allows for extensive chemical modifications, enabling the development of new bioactive molecules for a wide array of diseases. bohrium.comnih.gov

This compound, by virtue of its piperazine core, is situated within this large and pharmacologically significant family of compounds. The specific substitutions on its piperazine and acetamide (B32628) components will ultimately determine its unique biological activity and potential therapeutic applications. Research into such derivatives continues to be an active area, with scientists exploring how different chemical groups attached to the piperazine ring influence the resulting compound's properties. museonaturalistico.itnih.gov

Significance of the Acetamide Moiety in Pharmaceutical Research

The acetamide group, characterized by the structure -NHC(=O)CH₃, is another key feature of this compound. This functional group is frequently incorporated into the structure of pharmaceutical compounds and is recognized for its ability to form hydrogen bonds, which can be crucial for a drug's interaction with its biological target, such as an enzyme or receptor. archivepp.compatsnap.com

In drug design, the acetamide moiety can serve various purposes. It can act as a linker, connecting different parts of a molecule, or it can be an integral part of the pharmacophore—the essential part of a molecule's structure responsible for its biological activity. archivepp.comnih.gov The acetamide group is found in a wide range of drugs with diverse therapeutic applications, including anti-inflammatory agents and anticonvulsants. archivepp.comnih.gov

The inclusion of an acetamide group can influence a molecule's metabolic stability. nih.gov The strength of the chemical bonds within the acetamide moiety can affect how the compound is processed in the body. patsnap.com Furthermore, the acetamide functional group is amenable to the design of prodrugs, which are inactive compounds that are converted into active drugs within the body. archivepp.com This strategy can be used to improve a drug's properties, such as its solubility or how it is absorbed. archivepp.com The presence of the acetamide moiety in this compound, therefore, has significant implications for its potential biological activity and pharmaceutical properties.

Historical Context of Related Piperazine-Acetamide Compounds in Drug Discovery

The combination of piperazine and acetamide functionalities in a single molecule is not a new concept in drug discovery. Historically, compounds incorporating these two structural motifs have been investigated for various therapeutic purposes. The journey of piperazine in medicine began with its use as a treatment for gout, and it was later introduced as an anthelmintic agent in the 1950s to treat parasitic worm infections. chemeurope.comdrugbank.combritannica.com

The development of synthetic piperazine derivatives led to the discovery of numerous drugs with a wide range of applications. wikipedia.org For instance, many successful drugs for central nervous system disorders, such as antipsychotics and antidepressants, feature a piperazine ring. nih.govresearchgate.net

Simultaneously, research into acetamide derivatives has yielded many important medicines. The strategic combination of the piperazine and acetamide moieties has been a fruitful area of research. For example, some compounds with a piperazine-acetamide structure have been explored for their potential as anticonvulsants. nih.gov The design of these molecules often involves modifying the substituents on both the piperazine and acetamide parts to optimize their activity. nih.gov

A notable example of a class of compounds that, while not direct piperazine-acetamides, share a conceptual link is the racetam family of drugs, some of which have a pyrrolidone core, a related cyclic amide structure. These have been studied for their cognitive-enhancing properties. The historical success of combining nitrogen-containing heterocycles like piperazine with amide-containing side chains has paved the way for the continued exploration of new chemical entities like this compound in the search for novel and effective therapies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17N3O B1603298 N-ethyl-2-(piperazin-1-yl)acetamide CAS No. 40004-11-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-2-10-8(12)7-11-5-3-9-4-6-11/h9H,2-7H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUPRYFFXQYDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585906
Record name N-Ethyl-2-(piperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40004-11-3
Record name N-Ethyl-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40004-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2-(piperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Ethyl 2 Piperazin 1 Yl Acetamide and Analogues

General Synthetic Routes for Piperazine-Containing Acetamides

The construction of the N-ethyl-2-(piperazin-1-yl)acetamide structure can be achieved through several established chemical transformations. These methods primarily involve forming either the C-N bond between the piperazine (B1678402) ring and the acetyl group or the amide bond between the acetamide (B32628) nitrogen and the ethyl group.

Direct Reaction Approaches

One of the most straightforward methods for synthesizing piperazine acetamides is through direct nucleophilic substitution. This approach typically involves the reaction of piperazine with a suitable N-substituted 2-haloacetamide. For the target compound, this would involve reacting piperazine with N-ethyl-2-chloroacetamide.

A significant challenge in this method is achieving mono-N-alkylation of the symmetric piperazine ring, as a second reaction can occur at the other nitrogen atom to form an undesired dialkylated adduct. google.com To overcome this, the reaction is often performed using a large excess of piperazine relative to the haloacetamide, which statistically favors the formation of the mono-substituted product. google.comgoogle.com Another strategy involves using piperazine monohydrochloride, which modulates the nucleophilicity of the piperazine and can help control the reaction. google.com

A typical reaction scheme is as follows:

Piperazine + N-ethyl-2-chloroacetamide → this compound + Piperazine hydrochloride

This method is advantageous due to its operational simplicity and the use of readily available starting materials.

Alkylation Reactions in Synthesis

Alkylation is a fundamental C-N bond-forming reaction and a key method for producing N-substituted piperazine derivatives. nih.gov The synthesis of this compound via alkylation is conceptually similar to the direct reaction approach, where the piperazine nitrogen acts as a nucleophile, attacking an electrophilic carbon.

The primary route involves the N-alkylation of piperazine with an N-ethyl-2-haloacetamide. nih.gov The reaction proceeds via a nucleophilic substitution mechanism. As with direct approaches, controlling selectivity to obtain the mono-alkylated product is crucial. This can be managed by using a large excess of piperazine or by employing a mono-protected piperazine derivative, such as N-Boc-piperazine. nih.govnih.gov The use of a protecting group adds steps for its introduction and subsequent removal but provides excellent control over the reaction's outcome.

Another relevant, though less direct, method is reductive amination . This involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine, which is then reduced in situ to the corresponding amine. nih.gov While not a primary route for the target acetamide, it is a powerful tool for creating other N-alkyl piperazine derivatives.

Microwave-Assisted Synthesis

The application of microwave irradiation has become a valuable technique in modern organic synthesis for accelerating chemical reactions. mdpi.commdpi.com Many of the conventional heating methods used to synthesize piperazine acetamides can be significantly improved through the use of microwave assistance.

Studies have demonstrated that microwave-assisted synthesis can dramatically reduce reaction times, often from several hours to just a few minutes, while providing comparable or even higher yields. mdpi.comscipublications.comnih.gov This efficiency is attributed to the rapid and uniform heating of the reaction mixture. Microwave-assisted methods have been successfully applied to:

Nucleophilic substitution reactions for N-alkylation. mdpi.com

Amide bond formation using coupling reagents.

The synthesis of various heterocyclic systems containing the piperazine scaffold. researchgate.net

The use of microwave irradiation is also considered an environmentally friendly approach as it can reduce solvent usage and energy consumption. scipublications.com

Precursor Compounds and Starting Materials in this compound Synthesis

The selection of starting materials is dictated by the chosen synthetic route. The primary precursors for the synthesis of this compound are commercially available and form the basic building blocks for the molecule.

Precursor CompoundRole in SynthesisRelevant Synthetic Route(s)
Piperazine The core heterocyclic structure, providing one primary and one secondary amine.Direct Reaction, Alkylation
N-Boc-piperazine A mono-protected piperazine used to ensure selective mono-alkylation.Alkylation, Amidation
Ethylamine Source of the N-ethyl group.Amidation
2-Chloroacetyl chloride A reactive precursor used to create the 2-chloroacetamide fragment.Used to synthesize N-ethyl-2-chloroacetamide.
N-ethyl-2-chloroacetamide The electrophilic component that alkylates the piperazine ring.Direct Reaction, Alkylation
Piperazine-1-acetic acid The carboxylic acid precursor for amide coupling reactions.Amidation

Optimization of Synthetic Pathways for Enhanced Yield and Purity

Optimizing the synthesis of this compound involves refining reaction conditions to maximize the product yield and minimize the formation of impurities, thereby simplifying purification.

Key optimization strategies include:

Control of Stoichiometry: In direct alkylation of piperazine, using a molar excess of piperazine (from 1:1 to 6:1) is a common industrial strategy to suppress the formation of the di-substituted byproduct. google.comgoogle.com While effective, this requires separation of the product from the excess piperazine after the reaction.

Solvent and Base Selection: The choice of solvent and base is critical. In alkylation reactions with haloacetamides, a base such as triethylamine or potassium carbonate is typically added to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the products.

pH Control: For reactions in aqueous media, controlling the pH is essential. One patented process involves dissolving piperazine in an equimolar amount of hydrochloric acid. google.com This forms piperazine monohydrochloride in situ, which helps control the reactivity and can facilitate the separation of byproducts. google.com

Reaction Temperature and Time: Conventional heating methods often require refluxing for several hours. Optimization involves finding the ideal temperature that promotes the reaction at a reasonable rate without causing decomposition of reactants or products. As noted, microwave-assisted synthesis offers a powerful tool for optimization by enabling rapid reactions at controlled temperatures. mdpi.com

By systematically adjusting these parameters, synthetic pathways can be refined to be more efficient, cost-effective, and suitable for larger-scale production.

Batch Processes and Industrial Relevance

The industrial synthesis of this compound and structurally related compounds typically relies on well-established batch processes that offer scalability and control over reaction conditions. A common and industrially viable method involves the nucleophilic substitution reaction between a piperazine derivative and a suitable N-substituted 2-haloacetamide.

Specifically, for the synthesis of analogues like N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide, the process often starts with the preparation of piperazine monohydrochloride by reacting piperazine dihydrochloride (B599025) with piperazine anhydrous in a solvent such as absolute ethanol. google.com This is followed by the addition of a 2-chloro-N-substituted acetamide, in this case, 2-chloro-N-(2,6-xylyl)acetamide. google.com The reaction mixture is then heated to reflux to drive the condensation. After the reaction is complete, the mixture is cooled, and the pH is adjusted to facilitate the separation of the product from unreacted starting materials. google.com This general strategy is adaptable for the large-scale production of various N-substituted piperazinyl acetamides.

The key steps in such a batch process are:

Reactant Charging: A reactor is charged with a piperazine salt and piperazine anhydrous in an appropriate solvent.

Reaction: The corresponding 2-chloro-N-alkylacetamide is added, and the mixture is heated to reflux for a specified duration.

Work-up and Isolation: The reaction mixture is cooled, followed by acidification to precipitate unreacted piperazine salts.

Purification: The final product is isolated from the filtrate and purified, typically through recrystallization or chromatography.

This methodology is of significant industrial relevance as it forms the basis for producing a wide range of active pharmaceutical ingredients and chemical intermediates that feature the piperazinyl acetamide scaffold.

Derivatization Strategies for this compound

This compound is a versatile scaffold for chemical modification. Derivatization strategies primarily target three key positions: the secondary amine of the piperazine ring, the nitrogen of the acetamide group, and the introduction of larger, often heterocyclic, systems. These modifications allow for the systematic exploration of the chemical space around the core structure to develop new compounds with tailored properties.

Substitution at the Piperazine Ring

The secondary amine on the piperazine ring (at the N4 position) is a common site for derivatization due to its nucleophilicity. This allows for the introduction of a wide variety of functional groups through reactions such as alkylation, acylation, and sulfonylation. These modifications can significantly alter the molecule's physicochemical properties. For example, introducing substituents can impact solubility, lipophilicity, and the ability to interact with biological targets.

A general approach involves reacting this compound with an appropriate electrophile (e.g., an alkyl halide, acyl chloride, or sulfonyl chloride) in the presence of a base to yield the N4-substituted derivative. This strategy has been used to synthesize a broad spectrum of analogues.

Table 1: Examples of N4-Substituted Derivatives

Starting Material Reagent/Reaction Type Resulting Compound
This compound Propylsulfonyl chloride N-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide bldpharm.com
This compound 2-(Phenylthio)ethyl chloride N-ethyl-2-(4-(2-(phenylthio)ethyl)piperazin-1-yl)acetamide
This compound 2-Chloroacetonitrile N-ethyl-2-(4-(cyanomethyl)piperazin-1-yl)acetamide

Modifications of the Acetamide Nitrogen

Another key derivatization strategy involves modifying the substituent on the acetamide nitrogen. The ethyl group in this compound can be replaced with various other alkyl, aryl, or substituted aryl groups. This is typically achieved not by modifying the final molecule but by employing a different primary amine during the initial synthesis.

The synthetic route involves the condensation of 2-(piperazin-1-yl)acetic acid or its activated form with a desired primary amine (R-NH2). Alternatively, piperazine can be reacted with a 2-chloro-N-substituted acetamide, where the substituent is varied. This approach allows for the creation of a library of compounds with diverse groups on the acetamide nitrogen, which can be crucial for modulating biological activity. For instance, replacing the ethyl group with a larger aromatic moiety can introduce new binding interactions.

Table 2: Examples of Acetamide Nitrogen Modifications

Amine Used in Synthesis Resulting Compound
2-Ethylaniline N-(2-Ethylphenyl)-2-(piperazin-1-yl)acetamide bldpharm.com
Aniline N-Phenyl-2-(piperazin-1-yl)acetamide
2,6-Dimethylaniline N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide

Introduction of Heterocyclic Scaffolds

Introducing heterocyclic scaffolds is a powerful strategy to expand the structural diversity and functional complexity of this compound analogues. Heterocycles are prevalent in biologically active molecules and can serve as crucial pharmacophores or bioisosteres. These scaffolds are typically appended to the N4 position of the piperazine ring.

The synthesis involves the reaction of this compound with a reactive halogenated heterocycle, often through a nucleophilic aromatic substitution (SNAr) reaction. This method is particularly effective when the heterocyclic ring is electron-deficient. The incorporation of rings such as pyrimidine, pyridine, or benzimidazole can introduce hydrogen bonding capabilities and defined three-dimensional geometries.

Table 3: Examples of Introduced Heterocyclic Scaffolds

Starting Material Heterocyclic Reagent Resulting Compound Structure
This compound 2-Chloropyrimidine N-ethyl-2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamide
This compound 2-Mercaptobenzimidazole derivative 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-ethylacetamide nih.gov
This compound 4-Chloro-N-methylpyrimidin-2-amine N-ethyl-2-(4-(2-(methylamino)pyrimidin-4-yl)piperazin-1-yl)acetamide

Computational and Theoretical Investigations in N Ethyl 2 Piperazin 1 Yl Acetamide Research

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a variety of computational techniques used to represent and simulate the behavior of molecules. A cornerstone of this field is molecular docking, a method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net In the context of drug discovery, docking is primarily used to predict the interaction between a small molecule ligand, such as N-ethyl-2-(piperazin-1-yl)acetamide, and the binding site of a target protein or enzyme.

The primary goals of docking simulations are:

Binding Mode Prediction: To determine the most likely conformation and orientation of the ligand within the protein's active site.

Binding Affinity Estimation: To calculate a score that estimates the strength of the interaction (e.g., in kcal/mol), which can be correlated with the compound's potential potency. nih.gov

Interaction Analysis: To identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov

While specific docking studies for this compound against particular targets are not extensively documented in public literature, studies on analogous piperazine-acetamide derivatives have demonstrated successful application of this technique. For instance, various N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have been docked against the COX-2 enzyme to rationalize their anti-inflammatory activity. nih.gov Similarly, other piperazine (B1678402) derivatives have been studied via docking to understand their inhibitory potential against targets like monoamine oxidase (MAO-A) and tyrosinase. researchgate.netnih.gov For this compound, this methodology would be essential to screen it against a panel of known biological targets to hypothesize its mechanism of action and guide further pharmacological evaluation.

Quantum Chemical Calculations (e.g., Boundary Molecular Orbitals, Global Reactivity Descriptors)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic structure, which governs its stability, reactivity, and geometric configuration. nih.govresearchgate.net These calculations are fundamental for characterizing a molecule's intrinsic properties before considering its interactions with biological systems.

Key parameters derived from quantum chemical calculations include:

Boundary Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

HOMO energy (EHOMO): Represents the ability of a molecule to donate an electron. A higher EHOMO value corresponds to a better electron-donating capacity.

LUMO energy (ELUMO): Represents the ability of a molecule to accept an electron. A lower ELUMO value indicates a better electron-accepting capacity.

HOMO-LUMO Gap (ΔE): The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Global Reactivity Descriptors: These descriptors are calculated from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. They include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in predicting how the molecule will behave in a chemical reaction. researchgate.net

For this compound, DFT calculations would yield optimized molecular geometry and a detailed map of its electronic properties. This information is invaluable for understanding its stability and potential reactive sites, which is a prerequisite for interpreting its interactions in a complex biological environment.

ADMET Analysis and Pharmacokinetic Predictions (General)

A critical phase in drug development involves evaluating a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Poor pharmacokinetic properties are a major cause of late-stage drug trial failures. In silico ADMET prediction offers an early warning system, allowing researchers to assess the drug-like potential of a compound based on its structure. mdpi.com

Several key molecular properties, often computed from a compound's 2D structure, are used to predict its ADMET profile. These are frequently assessed against established guidelines like Lipinski's Rule of Five, which helps to forecast a compound's oral bioavailability. The computed properties for this compound are well within the typical ranges for drug-like molecules. nih.gov

Computed PropertyValue for this compoundRelevance to Pharmacokinetics
Molecular Weight171.24 g/molInfluences absorption and distribution; values <500 Da are preferred for oral drugs (Lipinski's rule). nih.gov
XLogP3-AA (LogP)-0.9Measures lipophilicity, affecting solubility and membrane permeability; values <5 are preferred (Lipinski's rule). nih.gov
Hydrogen Bond Donor Count2Affects solubility and binding to targets; values <5 are preferred (Lipinski's rule). nih.gov
Hydrogen Bond Acceptor Count3Affects solubility and binding to targets; values <10 are preferred (Lipinski's rule). nih.gov
Rotatable Bond Count3Influences conformational flexibility and binding; values ≤10 are associated with good oral bioavailability. nih.gov
Topological Polar Surface Area (TPSA)55.6 ŲPredicts drug transport properties, including intestinal absorption and blood-brain barrier penetration; values <140 Ų are associated with good oral bioavailability. nih.gov

Based on these computed descriptors, this compound shows promise for having good oral bioavailability and favorable pharmacokinetic properties, making it a viable candidate for further investigation.

Prediction of Activity Spectra for Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities (pharmacological effects, mechanisms of action, toxicities, etc.) based solely on a compound's structural formula. The prediction algorithm is based on a structure-activity relationship analysis of a large training set containing thousands of known biologically active compounds.

The results of a PASS analysis are presented as a list of potential activities, each with a corresponding probability of being active (Pa) and inactive (Pi). The interpretation is generally as follows:

Pa > 0.7: High probability of exhibiting the activity experimentally. The compound is likely an analogue of a known substance with this activity.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular structure of N-ethyl-2-(piperazin-1-yl)acetamide. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding data that serves as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of a related compound, N-ethylacetamide, in deuterated chloroform (B151607) (CDCl₃) shows distinct signals that can be extrapolated to understand the spectrum of this compound. For N-ethylacetamide, the ethyl group protons appear as a quartet at approximately 3.260 ppm (CH₂) and a triplet at 1.141 ppm (CH₃). The acetyl protons present as a singlet at 1.976 ppm, and the amide proton (NH) gives a broad signal around 6.7 ppm chemicalbook.com. In this compound, additional signals corresponding to the piperazine (B1678402) ring protons would be expected. For instance, in a similar piperazine-containing compound, the protons of the piperazine ring appeared as broad singlets at δ 3.84 ppm and δ 2.54 ppm researchgate.net. The methylene (B1212753) protons adjacent to the amide nitrogen and the piperazine ring in this compound would also produce characteristic signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Data extrapolated from related compounds)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Ethyl-CH₃~1.1-1.3Triplet
Ethyl-CH₂~3.2-3.4Quartet
Piperazine-CH₂ (positions 2,6)~2.5-2.7Multiplet
Piperazine-CH₂ (positions 3,5)~3.7-3.9Multiplet
Acetamide-CH₂~3.0-3.2Singlet
Amide-NH~6.5-7.0Broad Singlet
Piperazine-NHVariableBroad Singlet

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The IR spectrum of N-ethylacetamide reveals characteristic absorption bands. A strong absorption band for the C=O (carbonyl) stretching of the amide group is typically observed around 1662 cm⁻¹ researchgate.net. The N-H stretching vibration of the secondary amide appears in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aliphatic ethyl and piperazine groups are expected in the 2850-3000 cm⁻¹ range researchgate.net. The C-N stretching vibrations of the amide and piperazine ring would appear in the fingerprint region, typically between 1400 and 1000 cm⁻¹ researchgate.netacs.org.

Table 2: Characteristic IR Absorption Bands for this compound (Data based on analogous structures)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amide)Stretching3300 - 3500
N-H (Piperazine)Stretching3200 - 3400
C-H (Aliphatic)Stretching2850 - 3000
C=O (Amide I)Stretching~1660
N-H (Amide II)Bending~1550
C-NStretching1000 - 1400

Mass Spectrometry (MS, HRMS, FAB)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns.

For this compound (C₈H₁₇N₃O), the exact mass is 171.1372 g/mol . High-resolution mass spectrometry (HRMS) can confirm this precise mass, which helps in determining the molecular formula. The PubChem database lists the monoisotopic mass as 171.137162 g/mol nih.gov.

Electron ionization (EI) mass spectrometry of a related compound, N-ethylacetamide, shows a prominent molecular ion peak (M⁺) at m/z 87, corresponding to its molecular weight chemicalbook.com. Key fragment ions are observed at m/z 72, 59, 44, 43, and 30, which arise from characteristic cleavages of the amide and ethyl groups chemicalbook.com. For this compound, fragmentation would likely involve cleavage of the piperazine ring and the ethyl amide side chain. Predicted collision cross section (CCS) values for adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ can also be calculated to aid in identification uni.luuni.lu.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. While this compound does not possess extensive conjugation that would lead to strong absorption in the visible region, it is expected to show absorption in the ultraviolet range due to the amide carbonyl group. A study on a similar acetamide (B32628) derivative reported absorption bands in the UV region researchgate.net. For this compound, an absorption maximum (λmax) would be anticipated in the short-wavelength UV region, typically below 250 nm. This technique can be valuable for quantitative analysis following the Beer-Lambert law.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

For compounds similar in structure, such as ethyl 2-(piperazin-1-yl)acetate, analytical documentation including HPLC, LC-MS (Liquid Chromatography-Mass Spectrometry), and UPLC (Ultra-Performance Liquid Chromatography) is often available, indicating these are suitable methods for purity assessment and quantification bldpharm.com. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set at a wavelength where the compound absorbs.

Gas chromatography could also be employed, particularly for assessing volatile impurities. The NIST WebBook provides GC data for the related compound N-ethylacetamide, demonstrating the applicability of this technique nist.gov.

X-ray Diffraction Studies for Crystalline Structure

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, if it can be obtained in a crystalline form, single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. This technique has been used to characterize the crystal structure of related piperazine derivatives, revealing details such as the chair conformation of the piperazine ring and the dihedral angles between different parts of the molecule mdpi.com. Such an analysis would provide an unambiguous confirmation of the compound's structure.

Future Directions and Research Perspectives for N Ethyl 2 Piperazin 1 Yl Acetamide

Design and Synthesis of Novel N-ethyl-2-(piperazin-1-yl)acetamide Derivatives with Enhanced Bioactivity

The core structure of this compound serves as a versatile scaffold for the development of new chemical entities with a wide range of biological activities. tandfonline.comnih.govresearchgate.netgoogle.com Researchers are actively engaged in creating novel derivatives by introducing various substituents to the piperazine (B1678402) ring and the acetamide (B32628) group. This approach aims to enhance the bioactivity and selectivity of these compounds for specific biological targets.

For instance, a series of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides has been synthesized and evaluated for potential atypical antipsychotic properties. tandfonline.com These syntheses often employ methods like microwave irradiation to efficiently produce the target compounds. tandfonline.com Similarly, novel hybrid chalcone (B49325) N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids have been synthesized and shown to possess cytotoxic effects, making them candidates for anticancer research. nih.gov The introduction of a piperazine moiety has been noted to sometimes lead to unexpected improvements in the bioactivity of compounds. nih.gov

The synthesis of these new derivatives often involves multi-step processes. For example, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been created through the alkylation of corresponding amines with specific alkylating reagents. nih.gov Another strategy involves the chloroacetylation of aminobenzothiazoles followed by reaction with substituted piperazines to yield N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs. nih.gov

These synthetic efforts have led to the creation of a diverse library of compounds with potential applications in various therapeutic areas, including but not limited to central nervous system disorders and oncology.

Table 1: Examples of Synthesized this compound Derivatives and their Potential Applications

Derivative NamePotential Application
N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamidesAtypical antipsychotics tandfonline.com
Hybrid chalcone N-ethyl-piperazinyl amides of oleanonic and ursonic acidsAnticancer agents nih.gov
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativesAnticonvulsants nih.gov
N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogsAnti-inflammatory (COX-2 inhibitors) nih.gov
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivativesAntimicrobial and anticancer agents researchgate.net

In-depth Mechanistic Elucidation of Biological Activities

A critical aspect of future research is to unravel the precise molecular mechanisms through which this compound and its derivatives exert their biological effects. tandfonline.com While initial screenings have identified promising activities, a deeper understanding of their interactions with biological targets is necessary for rational drug development.

For derivatives showing antipsychotic potential, studies have focused on their ability to act as antagonists at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. tandfonline.com In the context of anticancer research, investigations have revealed that some derivatives can induce apoptotic cell death. nih.gov For example, certain hybrid chalcone derivatives were found to up-regulate the pro-apoptotic Bak gene and down-regulate pro-survival genes like Bcl-XL and Bcl-2, leading to apoptosis. nih.gov

Further mechanistic studies will likely involve a combination of in vitro and in vivo pharmacological assays, as well as advanced molecular biology techniques to identify specific binding sites and signaling pathways.

Exploration of New Therapeutic Applications

The structural features of this compound and its analogs suggest their potential utility in a broad spectrum of diseases. tandfonline.comnih.govsigmaaldrich.comscbt.com While research has already touched upon antipsychotic, anticonvulsant, and anticancer activities, there is a significant opportunity to explore other therapeutic areas. tandfonline.comnih.govnih.gov

The piperazine ring is a common motif in many biologically active compounds, and its presence in this scaffold opens the door to investigating applications in areas such as:

Neurodegenerative diseases: Given the activity of some derivatives on central nervous system receptors.

Infectious diseases: As demonstrated by the antimicrobial activity of certain quinazolinone-based derivatives. researchgate.net

Inflammatory disorders: As suggested by the COX-2 inhibitory potential of some benzothiazole (B30560) analogs. nih.gov

The exploration of new therapeutic applications will require extensive screening of compound libraries against a wide array of biological targets and disease models.

Advanced Computational Approaches for Drug Design and Optimization

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of this compound-based drug candidates. nih.govresearchgate.net Molecular docking studies, for instance, are being used to predict the binding modes of these compounds with their target proteins. nih.govnih.govresearchgate.netnih.gov

These computational approaches allow researchers to:

Predict binding affinities: Molecular docking can estimate how strongly a compound will bind to its target, helping to prioritize the synthesis of the most promising candidates. nih.govnih.gov

Understand structure-activity relationships (SAR): By analyzing the docking poses of a series of compounds, researchers can understand how different chemical modifications influence biological activity.

Virtually screen large compound libraries: This allows for the rapid identification of potential hits from vast chemical databases, saving time and resources.

For example, molecular docking has been used to suggest that certain cytotoxic derivatives may induce apoptosis by inhibiting the anti-apoptotic protein Bcl-XL. nih.gov In another study, the physicochemical similarity of newly synthesized compounds to known drugs was assessed using computational software. researchgate.net

Collaborative Research Initiatives in this compound Research

To fully realize the therapeutic potential of this compound and its derivatives, collaborative research initiatives are essential. These collaborations can bring together experts from various disciplines, including medicinal chemistry, pharmacology, molecular biology, and computational science.

By pooling resources, data, and expertise, research institutions and pharmaceutical companies can:

Accelerate the drug discovery process: From initial hit identification to preclinical and clinical development.

Facilitate the sharing of knowledge and best practices: Leading to more efficient and effective research strategies.

Address the complex challenges of drug development: Such as optimizing efficacy, and navigating regulatory pathways.

Such collaborative efforts will be crucial in translating the promising early findings in this compound research into tangible therapeutic benefits for patients.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-ethyl-2-(piperazin-1-yl)acetamide and its derivatives?

  • Methodology : Synthesis typically involves condensation reactions between piperazine derivatives and ethyl-substituted acetamide precursors. For example, analogous compounds are synthesized via nucleophilic substitution or coupling reactions using reagents like isopropylamine and phenoxyacetic acid under reflux conditions. Post-synthesis purification involves column chromatography or recrystallization, followed by structural validation via NMR, mass spectrometry, and elemental analysis .
  • Example : A related compound, N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide, was synthesized by reacting 1-methyl-4-piperidone with isopropylamine and phenoxyacetic acid, highlighting the versatility of piperazine-based reactions .

Q. How is this compound characterized structurally?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks. For instance, piperazine ring protons appear as distinct multiplets (δ 2.5–3.5 ppm), while acetamide carbonyl groups resonate near δ 165–170 ppm .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight and fragmentation patterns .
  • Elemental Analysis : Validates purity by comparing calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) .

Q. What in vitro assays are used to evaluate the bioactivity of this compound derivatives?

  • Methodology :

  • Antimicrobial : Broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Anticonvulsant : Maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents to assess seizure suppression .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Methodology :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on aromatic rings to enhance antimicrobial activity. For example, chloro-substituted derivatives showed improved MIC values against B. subtilis .
  • Piperazine Modifications : Replace piperazine with morpholine or thiomorpholine to alter pharmacokinetic properties. In anticonvulsant studies, N-phenylpiperazine derivatives exhibited longer half-lives .
  • Data Analysis : Use regression models (e.g., QSAR) to correlate logP values with bioactivity .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Assay Standardization : Compare protocols (e.g., inoculum size in antimicrobial assays). For example, discrepancies in antifungal activity may arise from differences in fungal strain susceptibility .
  • Purity Validation : Ensure compounds are ≥95% pure via HPLC to exclude impurities affecting results .
  • Structural Confirmation : Re-examine NMR and crystallographic data (if available) to rule out isomerism or polymorphic forms .

Q. What computational approaches model the interactions of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like bacterial dihydrofolate reductase or neuronal ion channels .
  • MD Simulations : GROMACS or AMBER simulations (50–100 ns) assess stability of ligand-protein complexes in physiological conditions .
  • Crystallography : SHELX software refines X-ray structures to identify critical hydrogen bonds (e.g., acetamide carbonyl with Ser84 in E. coli DHFR) .

Notes

  • Safety : Handle with PPE (gloves, lab coat) due to potential acute toxicity (H302) and skin irritation (H315) .
  • Data Sources : Reliable databases like PubChem and peer-reviewed journals are prioritized over commercial platforms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.